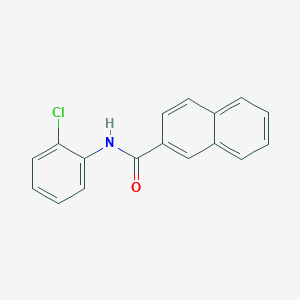

N-(2-chlorophenyl)-2-naphthamide

Description

N-(2-Chlorophenyl)-2-naphthamide is an aromatic amide derivative characterized by a naphthalene ring system linked to a 2-chlorophenyl group via an amide bond. This compound belongs to a broader class of substituted amides, where structural variations in the aromatic or aliphatic side chains significantly influence physicochemical and electronic properties. The compound’s structural features, such as the electron-withdrawing chlorine atom and planar naphthalene moiety, make it a candidate for applications in materials science and medicinal chemistry, though its specific biological activities remain underexplored in the provided data .

Properties

Molecular Formula |

C17H12ClNO |

|---|---|

Molecular Weight |

281.7g/mol |

IUPAC Name |

N-(2-chlorophenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H12ClNO/c18-15-7-3-4-8-16(15)19-17(20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20) |

InChI Key |

OTZZLIZWFQIEGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3Cl |

solubility |

0.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Substituent Effects on ³⁵Cl NQR Frequencies

Substituted N-(2-chlorophenyl)amides exhibit distinct ³⁵Cl nuclear quadrupole resonance (NQR) frequencies based on side-chain substituents ():

- Alkyl groups (e.g., in N-(2-chlorophenyl)-acetamide) reduce NQR frequencies due to electron-donating effects, which decrease the electric field gradient at the chlorine nucleus.

- Aryl or chloro-substituted alkyl groups (e.g., in N-(2-chlorophenyl)-2-chlorobenzamide) increase frequencies by introducing electron-withdrawing or steric effects.

- Exceptions : N-(2-chlorophenyl)-2,2,2-trichloroacetamide deviates from this trend, likely due to crystal field effects altering chlorine atom environments .

Key Comparison : The naphthamide group in N-(2-chlorophenyl)-2-naphthamide, being bulkier and more conjugated than acetamide or benzamide derivatives, may further modulate NQR frequencies by enhancing resonance stabilization and steric hindrance.

Crystallographic and Conformational Differences

Crystal structures of related compounds reveal the impact of substituents on molecular packing and bond parameters ():

Notable Trends:

- Chlorine atoms at the ortho position induce steric hindrance, distorting bond angles (e.g., C–Cl···O interactions) .

Reactivity

- Hydrolysis : The amide bond in this compound is less reactive toward hydrolysis than in aliphatic amides (e.g., N-(2-chlorophenyl)-acetamide) due to resonance stabilization from the naphthalene ring .

- Electrophilic Substitution : The naphthalene moiety may undergo electrophilic substitution (e.g., nitration) at the α-position, similar to other naphthamide derivatives .

Preparation Methods

Reaction Stoichiometry and Reagents

An equimolar ratio of 2-chloroaniline (0.509 mmol, 64.9 mg), 2-naphthoic acid (0.509 mmol, 87.6 mg), and EDC·HCl (0.509 mmol, 97.5 mg) is ground in the presence of nitromethane (62.5 µL, η = 0.25 µL mg⁻¹) as a liquid-assisted grinding (LAG) additive. The reaction proceeds via in situ activation of the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the aniline.

Procedure

-

Grinding Phase : Reactants are ground in a mortar for 30 minutes under ambient conditions.

-

Solvent Evaporation : Nitromethane is evaporated in a fume hood, leaving a crude solid.

-

Work-Up : The product is suspended in distilled water (15 mL), stirred for 15 minutes, and filtered to isolate the pure amide.

For N-(4-chlorophenyl)-2-naphthamide (3e), this method achieves 95% yield. The 2-chloro analog is expected to exhibit comparable efficiency, though slight yield reductions (<5%) may occur due to steric hindrance at the ortho position.

Optimization of Reaction Conditions

Stoichiometric Adjustments

Deviating from a 1:1:1 molar ratio of aniline, acid, and EDC·HCl reduces yields by 10–15%. Excess EDC·HCl may lead to urea byproducts, complicating purification.

Comparative Analysis of Substituted Derivatives

The table below summarizes yields and conditions for related compounds, highlighting trends applicable to the target molecule:

| Aniline Substituent | Coupling Agent | Yield (%) | Grinding Time (min) |

|---|---|---|---|

| 4-Chloro | EDC·HCl | 95 | 30 |

| 4-Methyl | EDC·HCl | 96 | 30 |

| 4-Fluoro | EDC·HCl | 94 | 30 |

Sterically hindered substrates (e.g., 2-substituted anilines) typically require no procedural modifications beyond ensuring thorough mixing during grinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.